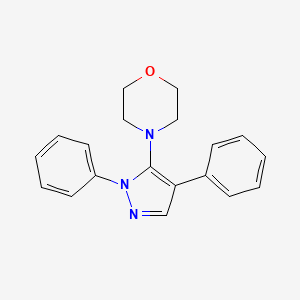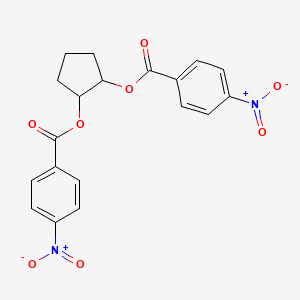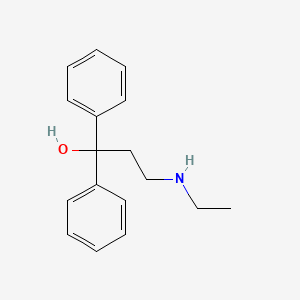![molecular formula C16H20N2O2 B14157321 N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide CAS No. 846029-05-8](/img/structure/B14157321.png)
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide is a compound belonging to the quinoline family, known for its diverse biological and pharmacological activities The quinoline scaffold is a crucial structure in medicinal chemistry due to its presence in various therapeutic agents
Vorbereitungsmethoden
The synthesis of N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-oxo-1H-quinoline-4-carbaldehyde.
Condensation Reaction: The carbaldehyde undergoes a condensation reaction with N-propylpropanamide in the presence of a suitable catalyst.
Reaction Conditions: Commonly used solvents include dichloromethane or ethanol, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.
Analyse Chemischer Reaktionen
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Major Products: These reactions yield products such as hydroxylated derivatives, N-oxides, and substituted quinolines, which can have varied biological activities.
Wissenschaftliche Forschungsanwendungen
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating infections and cancer.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact pathways and targets are still under investigation, but these interactions highlight its potential as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide can be compared with other quinoline derivatives such as:
Ciprofloxacin: A well-known antibiotic with a similar quinoline structure but different substituents.
Nalidixic Acid: Another quinoline-based antibiotic with distinct pharmacological properties.
Quinine: A natural product with antimalarial activity, also containing a quinoline scaffold.
Eigenschaften
CAS-Nummer |
846029-05-8 |
|---|---|
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-9-18(16(20)4-2)11-12-10-15(19)17-14-8-6-5-7-13(12)14/h5-8,10H,3-4,9,11H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
XVWRHFNHWFUXCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)CC |
Löslichkeit |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3,14,19-Tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetic acid](/img/structure/B14157238.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14157244.png)
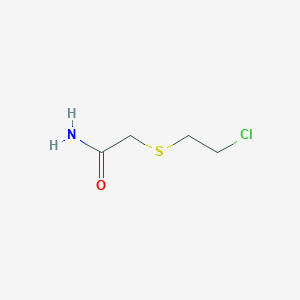
![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)

![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)

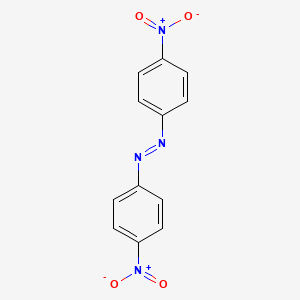
![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)
